Leupeptin acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

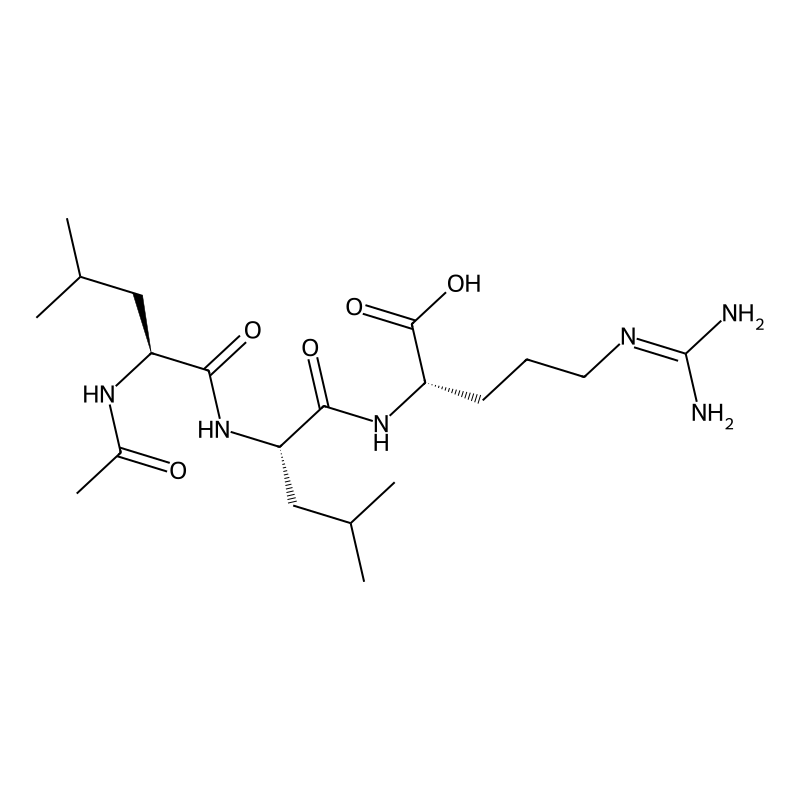

Leupeptin acid, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is an organic compound produced by actinomycetes. It is primarily recognized for its role as a potent inhibitor of various proteases, including serine, cysteine, and threonine peptidases. The compound has a molecular formula of and is characterized by its ability to inhibit enzymes such as trypsin, plasmin, and cathepsin B, making it valuable in biochemical research and clinical applications .

Leupeptin acid functions as a competitive inhibitor of proteases. Its mechanism involves forming reversible complexes with the active sites of these enzymes. The compound's structure allows it to form hydrogen bonds and other interactions that stabilize the enzyme-inhibitor complex, effectively blocking substrate access. For instance, the aldehyde carbonyl group of leupeptin forms a hemiacetal bond with the side-chain oxygen of serine residues in proteases like trypsin .

Leupeptin exhibits significant biological activity as an inhibitor of several proteolytic enzymes. It has been shown to have high affinity for serine proteinases (e.g., trypsin with an inhibition constant of approximately 3.5 nM) and cysteine proteinases (e.g., cathepsin B with around 4.1 nM) . Its ability to inhibit these enzymes makes it particularly useful in experimental setups where protease activity could interfere with the interpretation of results, such as in cell lysate studies.

Leupeptin can be synthesized through various methods, including solid-phase peptide synthesis (SPPS). This approach allows for the construction of peptide sequences that mimic the natural compound's structure. Recent studies have explored synthesizing modified leupeptin analogues to enhance its inhibitory properties against specific proteases . Additionally, enzymatic methods may also be employed to convert precursor compounds into leupeptin acid through reduction processes .

Leupeptin acid is widely used in biochemical research to inhibit protease activity during experiments involving cell lysates or tissue extracts. Its applications include:

- Cell Culture Studies: Preventing proteolytic degradation of proteins during extraction and analysis.

- In Vivo Studies: Used topically for treating infections in middle and inner ear conditions .

- Drug Development: Investigating the role of proteases in various diseases and potential therapeutic interventions .

Studies on leupeptin have focused on its interactions with different proteases. Research indicates that leupeptin binds tightly to serine and cysteine proteases, effectively inhibiting their activity. The binding modes have been characterized using structural biology techniques, revealing how leupeptin's functional groups interact with enzyme active sites . These interactions are crucial for understanding its inhibitory mechanisms and optimizing its use in research.

Leupeptin acid shares structural similarities with several other protease inhibitors. Here are some comparable compounds:

| Compound Name | Type | Inhibition Profile |

|---|---|---|

| Pepstatin | Peptide Inhibitor | Inhibits aspartic proteases like renin |

| E64 | Cysteine Protease Inhibitor | Targets cysteine proteases such as papain |

| Aprotinin | Serine Protease Inhibitor | Broad-spectrum inhibitor affecting trypsin and plasmin |

| Chymostatin | Serine Protease Inhibitor | Inhibits chymotrypsin and related enzymes |

Leupeptin is unique due to its broad inhibition profile across different classes of proteases (serine, cysteine, threonine), making it particularly versatile for various experimental applications .

Purity

XLogP3

Exact Mass

Appearance

Storage

Sequence

Related CAS

Other CAS

Dates

2: Suzukake K, Fujiyama T, Hayashi H, Hori M, Umezawa H. Biosynthesis of leupeptin. II Purification and properties of leupeptin acid synthetase. J Antibiot (Tokyo). 1979 May;32(5):523-30. PubMed PMID: 43319.

3: Suzukake K, Takada M, Hori M, Umezawa H. Biosynthesis of leupeptin. IV. Is protein turnover in leupeptin producer cells affected by leupeptin? J Antibiot (Tokyo). 1980 Oct;33(10):1172-6. PubMed PMID: 7451369.